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molecular formula C9H8O2 B147261 1-Phenyl-1,2-propanedione CAS No. 579-07-7

1-Phenyl-1,2-propanedione

Cat. No. B147261
M. Wt: 148.16 g/mol
InChI Key: BVQVLAIMHVDZEL-UHFFFAOYSA-N
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Patent
US04643999

Procedure details

6.0 kg (44.78 moles) of propiophenone and 92 g of anhydrous aluminum chloride were added to 6 liters of ether followed by 17.2 kg (107.5 mole) of bromine at a rate to maintained a gentle reflux. When the addition was complete (approximately 6 hours), the mixture was heated to reflux overnight and then the solvent was removed under vacuum to obtain a lachrymatory dark red/orange oil. The oil was slowly added to a solution of 2.81 kg (122.2 mmole)of sodium in 45 l of methanol while maintaining the temperature below 20° C. When the addition was complete, 12.5 liters of concentrated hydrochloric acid were added and the mixture was stirred at room temperature for 1 hour. The precipitate was filtered off and the filtrate reduced in volume to approximately 25 liters by distillation of the methanol. The residue was partitioned between 10 liters of chloroform and 10 liters of water. Then, the organic phase was separated and the aqueous phase extracted twice with 5 liters of chloroform. The combined chloroform solutions were dried over sodium sulfate and evaporated to dryness. The residue was fractionally distilled under vacuum through a 30 cm Fenske column to obtain 5.7 kg of 1-phenylpropane-1,2-dione (86% yield) and a boiling point of 77°-85° C. at 1-2 mm Hg.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
92 g
Type
catalyst
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
17.2 kg
Type
reactant
Reaction Step Two
Quantity
2.81 kg
Type
reactant
Reaction Step Three
Quantity
45 L
Type
reactant
Reaction Step Three
Quantity
12.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:3].BrBr.[Na].Cl.C[OH:16]>[Cl-].[Al+3].[Cl-].[Cl-].CCOCC>[C:5]1([C:1](=[O:4])[C:2](=[O:16])[CH3:3])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:5.6.7.8,^1:12|

Inputs

Step One
Name
Quantity
6 kg
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Name
Quantity
92 g
Type
catalyst
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
6 L
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
17.2 kg
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
2.81 kg
Type
reactant
Smiles
[Na]
Name
Quantity
45 L
Type
reactant
Smiles
CO
Step Four
Name
Quantity
12.5 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintained a gentle reflux
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
(approximately 6 hours)
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a lachrymatory dark red/orange oil
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 20° C
ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
DISTILLATION
Type
DISTILLATION
Details
the filtrate reduced in volume to approximately 25 liters by distillation of the methanol
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 10 liters of chloroform and 10 liters of water
CUSTOM
Type
CUSTOM
Details
Then, the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted twice with 5 liters of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform solutions were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was fractionally distilled under vacuum through a 30 cm Fenske column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 kg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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